

Propyl Propionate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Propyl propionate*

Cat. No.: *B091320*

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An in-depth examination of the chemical properties, synthesis, and analysis of **Propyl Propionate** (CAS No: 106-36-5), a versatile ester with applications in research and development.

This technical guide provides comprehensive information on **propyl propionate**, tailored for researchers, scientists, and professionals in drug development. Below, you will find its core chemical data, detailed experimental protocols for its synthesis and analysis, and a summary of its key physico-chemical properties.

Core Chemical Identifiers

Propyl propionate, also known as n-propyl propanoate, is the ester formed from propanol and propionic acid.^[1] Its fundamental identifiers are crucial for accurate documentation and procurement in a research setting.

Identifier	Value
CAS Number	106-36-5[1][2][3][4]
Molecular Formula	C ₆ H ₁₂ O ₂ [1][3][5][6]
Linear Formula	CH ₃ CH ₂ COOCH ₂ CH ₂ CH ₃ [2]
Molecular Weight	116.16 g/mol [2][3]
Synonyms	Propyl propanoate, n-Propyl propionate, Propionic acid n-propyl ester[1][2][3]

Physico-Chemical Properties

Propyl propionate is a colorless liquid characterized by a fruity odor, often described as reminiscent of pineapple or pear.[1][6] It is recognized for its utility as a solvent, particularly as a safer substitute for toluene, and is used in the flavor and fragrance industries.[1][3] Its key physical and chemical properties are summarized below for easy reference.

Property	Value	Reference
Density	0.881 g/mL at 25°C	[5]
Boiling Point	122-124°C	[5][6]
Melting Point	-76°C	[5]
Flash Point	19.44°C (67.00°F)	[7]
Refractive Index	1.393 at 20°C	[1][5]
Water Solubility	5 g/L	[5]
Vapor Density	4 (vs air)	[1]

Experimental Protocols

Detailed methodologies are critical for the replication of scientific findings. The following sections provide protocols for the synthesis and analysis of **propyl propionate**.

Synthesis via Fischer-Speier Esterification

Propyl propionate can be effectively synthesized through the Fischer-Speier esterification, which involves the acid-catalyzed reaction between propionic acid and n-propanol.[8] This reversible reaction is typically driven towards the product side by using an excess of one of the reactants, usually the less expensive alcohol, and by removing the water formed during the reaction.[9]

Materials and Reagents:

- n-Propanol
- Propionic acid
- Concentrated sulfuric acid (H_2SO_4) or other acid catalyst (e.g., p-toluenesulfonic acid)[9]
- Diethyl ether (for extraction)
- Saturated sodium bicarbonate (NaHCO_3) solution (for washing)
- Saturated sodium chloride (NaCl) solution (brine) (for washing)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4) (for drying)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine n-propanol and propionic acid. A common approach is to use a molar excess of n-propanol, which can also serve as the solvent.[10] A study on the synthesis of propyl propanoate via esterification of propanoic acid and 1-propanol used a mole ratio of 4:3 (propanol to acid) to achieve a 72% yield.[11]
- **Catalyst Addition:** Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.[12]
- **Reflux:** Heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 1-10 hours, depending on the scale and specific conditions.[9] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

- **Work-up and Extraction:** After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Dilute the mixture with water and extract the crude **propyl propionate** with diethyl ether.
- **Washing:** Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted propionic acid.^[12] Be cautious as this will produce CO₂ gas. Follow this with a wash using a saturated solution of sodium chloride (brine) to remove residual water and water-soluble impurities.^[12]
- **Drying and Solvent Removal:** Dry the organic phase over an anhydrous drying agent like sodium sulfate, then filter to remove the drying agent.^[12] The solvent (diethyl ether) is then removed using a rotary evaporator.
- **Purification:** The crude **propyl propionate** can be further purified by distillation to obtain the final product with high purity.^[8]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of volatile compounds like **propyl propionate**.

Instrumentation and Conditions:

- **Gas Chromatograph:** A system equipped with a capillary column suitable for volatile organic compounds, such as an HP-5MS or equivalent (a non-polar column).
- **Carrier Gas:** Helium at a constant flow rate (e.g., 1 mL/min).
- **Injection:** A small volume (e.g., 1 µL) of the sample, typically diluted in a suitable solvent like dichloromethane or hexane, is injected in splitless or split mode.
- **Oven Temperature Program:** A typical program would start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of components with different boiling points.

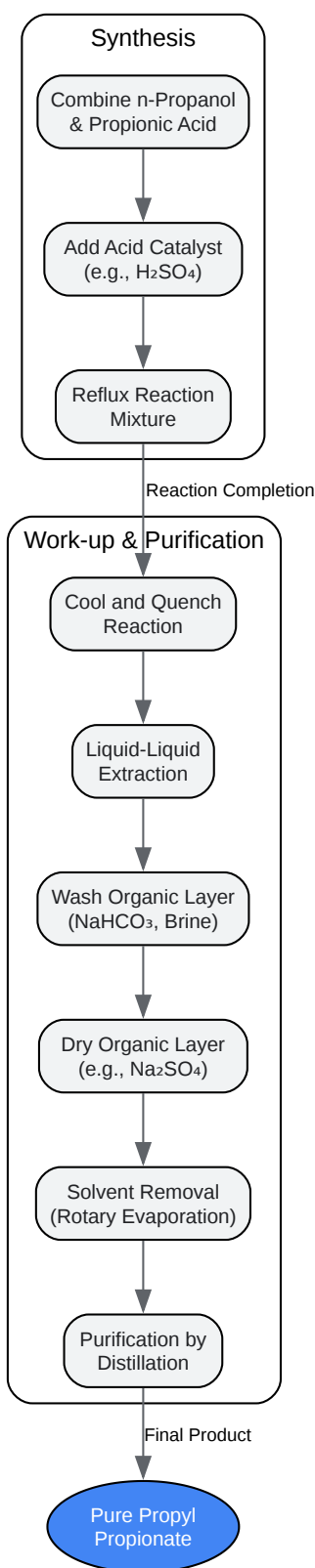
- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range appropriate for the expected fragments (e.g., 40-500 amu).

Procedure:

- Sample Preparation: Prepare a dilute solution of the **propyl propionate** sample in a volatile solvent.
- Injection: Inject the prepared sample into the GC.
- Data Acquisition: The separated components eluting from the GC column enter the mass spectrometer, where they are fragmented and detected. The retention time and the mass spectrum of the eluting compound are recorded.
- Data Analysis: The mass spectrum of the peak corresponding to **propyl propionate** is compared with a reference spectrum from a spectral library (e.g., NIST) for positive identification. The monoisotopic mass of **propyl propionate** is 116.0837 Da.[\[13\]](#)

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **propyl propionate**.



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Caption: Workflow for **Propyl Propionate** Synthesis.

This guide provides a foundational understanding of **propyl propionate** for research and development purposes. For handling and safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.^{[2][5]}

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